2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 125995-17-7
VCID: VC0134681
InChI: InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1
SMILES: CC1(OC(CC(O1)CC(=O)O)CCN)C
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid

CAS No.: 125995-17-7

Reference Standards

VCID: VC0134681

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid - 125995-17-7

CAS No. 125995-17-7
Product Name 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Standard InChI InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1
Standard InChIKey BNGGGQKEDABCQY-HTQZYQBOSA-N
Isomeric SMILES CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CCN)C
SMILES CC1(OC(CC(O1)CC(=O)O)CCN)C
Canonical SMILES CC1(OC(CC(O1)CC(=O)O)CCN)C
Synonyms (4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid;
PubChem Compound 11790629
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator